molecular formula C11H21N3O B1487890 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide CAS No. 1339507-94-6

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide

Cat. No.: B1487890
CAS No.: 1339507-94-6
M. Wt: 211.3 g/mol
InChI Key: ZOKVBWSXNIFTQT-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-N-cyclohexylacetamide is a small-molecule acetamide derivative featuring a cyclohexylamine moiety and a 3-aminoazetidine ring. These compounds are often synthesized for applications in medicinal chemistry, such as targeting Toll-like receptors (TLR4) , p53-Mdm2 interactions , or serving as intermediates in catalytic C–H functionalization .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h9-10H,1-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVBWSXNIFTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a halogenated precursor can yield the azetidine ring. Subsequent acylation with N-cyclohexylacetamide can be achieved using standard peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form oxetane derivatives.

    Reduction: Reduction of the azetidine ring can yield saturated amines.

    Substitution: The amino group on the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxetane derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on N-cyclohexylacetamide derivatives with varying substituents, highlighting differences in synthesis, physicochemical properties, and biological relevance.

Substituent-Based Comparison

2.1.1. Benzimidazole Derivatives
  • Compound VS24: 2-(1H-Benzimidazol-2-ylsulphanyl)-N-cyclohexylacetamide Synthesis: Prepared via nucleophilic substitution, yielding 62% with mp 210–212°C . Spectroscopy: IR peaks at 1734 cm⁻¹ (amide C=O) and 1635 cm⁻¹ (benzimidazole C=N) .
  • Compound 36 : Chlorinated benzimidazolone derivative

    • Synthesis : Incorporates a cyclopropane ring and chloro-substituents for steric bulk.
    • Application : Acts as a p53-Mdm2 antagonist with HRMS-confirmed molecular weight (458.38 g/mol) .
2.1.2. Thiazolidinone Derivatives
  • Compound 3e: N-Cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide Tautomerism: Exists as a 1:1 mixture of thiazolidinone and thiazolinone tautomers, confirmed by ¹H NMR . Reactivity: The thiazolidinone core may participate in metal coordination, relevant to catalysis .
2.1.3. Indole Derivatives
  • 2-(3-Acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
    • Physicochemical Properties : logP = 2.91, polar surface area = 39.99 Ų, indicating moderate lipophilicity and blood-brain barrier permeability .
    • Structural Role : The acetylindole group could modulate serotonin receptor interactions .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Reference
N-Cyclohexylacetamide 1764 (amide) 4.51 (s, CH₂), 10.74 (s, NH)
VS24 210–212 1734 (amide) 7.37–7.65 (m, ArH), 4.51 (s, CH₂)
Compound 36 1.85–1.90 (m, cyclohexyl), 5.07 (s, CH)
3e (tautomer mixture) Split peaks for NH and CH₂ groups

Discussion of Key Differentiators

The azetidine ring in 2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide distinguishes it from analogs like VS24 (benzimidazole) or 3e (thiazolidinone). Additionally, the 3-amino group on the azetidine may enhance hydrogen-bonding interactions, a feature absent in simpler acetamides. However, synthetic challenges—such as ring strain in azetidine—may reduce yields compared to more stable heterocycles .

Biological Activity

2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide is a compound of interest due to its potential biological activities. Understanding its mechanisms, effects on various biological systems, and pharmacokinetics is crucial for its application in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 222.30 g/mol
  • CAS Number : 1339507-94-6
PropertyValue
Molecular Weight222.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (octanol-water)Not available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may exert its effects through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), affecting cell cycle regulation.
  • Receptor Modulation : Potential binding to receptors involved in neurotransmission or cellular signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for predicting its behavior in biological systems.

  • Absorption : Likely absorbed through the gastrointestinal tract due to its solubility profile.
  • Distribution : May distribute widely in tissues; interaction with ATP-binding cassette (ABC) transporters suggests potential for efflux from cells.
  • Metabolism : Metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain or alter biological activity.
  • Excretion : Primarily excreted via renal pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the antiproliferative effects of similar compounds showed that they induced G1 phase cell cycle arrest in cancer cell lines, suggesting potential for this compound to exhibit similar properties.
  • Neuroprotective Effects : Research on related compounds indicated neuroprotective effects in animal models of neurodegeneration, warranting further investigation into the neuroprotective potential of this compound.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces cell cycle arrest
NeuroprotectionReduces neuronal apoptosis
AntimicrobialExhibits antibacterial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 2
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2-(3-aminoazetidin-1-yl)-N-cyclohexylacetamide

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